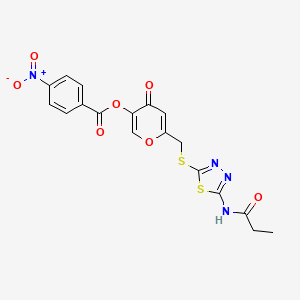

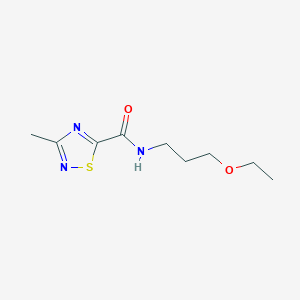

![molecular formula C22H20Cl2N6 B2985168 4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 612038-03-6](/img/structure/B2985168.png)

4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of indole . Indole derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The most potent compound against cancer cell lines was found to be 3-((4-(3,4-dichlorobenzyl)piperazin-1-yl)methyl)-1H-indole .

Applications De Recherche Scientifique

Antiviral Activity

A study has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiviral activity against enteroviruses, particularly coxsackieviruses, with some derivatives inhibiting virus replication at nanomolar concentrations. These compounds' activity was attributed to specific structural features, indicating potential applications in designing antiviral agents against specific human enteroviruses (J. Chern et al., 2004).

Human A₃ Adenosine Receptor Antagonism

Another study reported on water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as potent human A₃ adenosine receptor antagonists, highlighting their potential for intravenous infusion due to enhanced water solubility and stability at physiological pH. This research opens avenues for the development of new therapeutic agents targeting adenosine receptors (P. Baraldi et al., 2012).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, novel derivatives incorporating the pyrazolo[3,4-d]pyrimidine moiety have been synthesized, expanding the chemical space for the development of compounds with potential biological activities. Such research demonstrates the versatility of this chemical structure in synthesizing diverse heterocyclic compounds with possible applications in drug development and other areas of chemical biology (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Microwave-Assisted Synthesis

Efficient microwave-assisted synthesis methods for pyrazolo[1,5-a]pyrimidines have been developed, showcasing the compound's role in facilitating rapid synthesis techniques. This approach could significantly accelerate the discovery and optimization of new compounds for various scientific and industrial applications (Ahmed E. M. Mekky et al., 2021).

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the suppression of tumor cell growth . The pyrazolopyrimidine moiety in the compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain .

Biochemical Pathways

The inhibition of CDK2 affects multiple biochemical pathways. It leads to the alteration of cell cycle progression and induces apoptosis within cells . Additionally, the compound may inhibit microtubule synthesis, which is critical to a tumor cell’s ability to grow and metastasize .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . It inhibits the growth of these cells, thereby suppressing the proliferation of cancer cells .

Analyse Biochimique

Biochemical Properties

It is known that pyrazolo[3,4-d]pyrimidines can interact with various enzymes and proteins The nature of these interactions is likely dependent on the specific structure of the compound and the biochemical context in which it is present

Cellular Effects

It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2N6/c23-19-7-6-16(12-20(19)24)14-28-8-10-29(11-9-28)21-18-13-27-30(22(18)26-15-25-21)17-4-2-1-3-5-17/h1-7,12-13,15H,8-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHRBLJSMPWZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2985085.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2985086.png)

![6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine](/img/structure/B2985087.png)

![(5-chlorothiophen-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2985092.png)

![N-(3,5-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2985095.png)

![(3E)-3-[(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-ene-1-carbaldehyde](/img/structure/B2985099.png)

![2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2985101.png)

![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2(5H)-furanone](/img/structure/B2985105.png)

![methyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2985106.png)